Di-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate

RORγt inverse agonist autoimmune disease TR-FRET biochemical assay

Di-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate (CAS 2757731-43-2) is a fully protected, doubly N-Boc-functionalized bis-azetidine scaffold composed of two four-membered azetidine rings coupled in a 3,3′-connectivity. With a molecular formula of C₁₆H₂₈N₂O₄ and a molecular weight of 312.40 Da, it serves as a key intermediate for constructing constrained diamines, chiral ligands, and PROTAC linker systems.

Molecular Formula C16H28N2O4
Molecular Weight 312.40 g/mol
Cat. No. B8205860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate
Molecular FormulaC16H28N2O4
Molecular Weight312.40 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C2CN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C16H28N2O4/c1-15(2,3)21-13(19)17-7-11(8-17)12-9-18(10-12)14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3
InChIKeyGNSWZLOOMVQNKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate – Procurement-Ready C₂-Symmetric Bis-Boc-Azetidine Building Block


Di-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate (CAS 2757731-43-2) is a fully protected, doubly N-Boc-functionalized bis-azetidine scaffold composed of two four-membered azetidine rings coupled in a 3,3′-connectivity . With a molecular formula of C₁₆H₂₈N₂O₄ and a molecular weight of 312.40 Da, it serves as a key intermediate for constructing constrained diamines, chiral ligands, and PROTAC linker systems . Its LogP of 1.56, Fsp³ value of 0.875, and polar surface area of 59 Ų distinguish it from monocyclic azetidine and conventional piperazine/pyrrolidine building blocks, positioning it as a high-fraction sp³, low-aromaticity scaffold for medicinal chemistry programs [1].

Di-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate – Why Simple Analogs Cannot Substitute


Although multiple biazetidine variants exist on the market—including mono-Boc species (tert-butyl [3,3'-biazetidine]-1-carboxylate, CAS 1251018-87-7), the unprotected diamine (1,3'-biazetidine, CAS 928114-07-2), and mixed Cbz/Boc orthogonally protected analogs (1-benzyl 1'-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate, CAS 2177258-81-8)—none provide the simultaneous dual-symmetrical Boc protection that this compound delivers [1]. The mono-Boc analog forces asymmetric synthetic sequences; the free diamine requires re-protection before coupling; and the Cbz/Boc hybrid introduces hydrogenolytically labile protection unsuitable for sequences requiring orthogonal acid stability . Substitution with a standard piperazine linker—a common alternative in PROTAC and medicinal chemistry—results in a fundamentally different spatial geometry, conformational flexibility, and hydrogen-bond donor/acceptor profile that can alter ternary complex formation in PROTAC applications and target binding in inhibitor design [2].

Di-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate – Quantitative Differentiation Evidence Guide


RORγt Inhibitory Potency: 1,3′-Biazetidine Amide vs. Piperazinone Amide in a Common Scaffold

In a unified chemical series from US Patent 10,221,142, the biazetidine-bearing Example 21YY achieved an IC₅₀ of 0.9 nM against RORγt in a TR-FRET biochemical assay, while the analogous piperazinone-containing Example 15A-B (4-methyl-3-oxopiperazine-1-carbonyl) exhibited an IC₅₀ of 4.40 nM under the same assay conditions [1][2]. Within the same patent, the biazetidine-linked Example 21A recorded an IC₅₀ of 0.7 nM, and Example 9A (non-biazetidine) recorded 1.60 nM, demonstrating consistent sub-nanomolar to low-nanomolar potency advantages for biazetidine-containing analogs over piperazinone-based comparators [3][4].

RORγt inverse agonist autoimmune disease TR-FRET biochemical assay

MAGL Reversible Inhibition: Diazetidinyl Diamide Potency and Brain Penetration

A novel series of diazetidinyl diamide compounds, incorporating the 1,3′-biazetidine core as a central scaffold element, was reported by Zhu et al. (2020) as potent reversible MAGL inhibitors [1]. Compound series members demonstrated an IC₅₀ of 11 nM in the MAGL enzyme assay and were effective at increasing 2-arachidonoylglycerol (2-AG) levels in a homogenized rat brain accumulation assay [2]. The diazetidinyl diamide scaffold achieved good brain penetration after oral administration, an attribute that distinguishes the biazetidine linker from larger, more flexible connectors [3].

monoacylglycerol lipase endocannabinoid CNS drug discovery

PROTAC Linker Geometry: Bis-Boc Symmetry vs. Mono-Boc Asymmetry in Degrader Design

Di-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate (also cataloged as bis(Boc-azetidine)) is commercially positioned as a PROTAC linker building block [1]. In contrast to the widely used mono-Boc analog (Boc-3,3'-biazetidine hemioxalate, CAS 2059937-79-8), the dual-Boc species offers C₂-symmetric protection that allows simultaneous, orthogonal deprotection of both azetidine nitrogens under identical acidic conditions (e.g., TFA/DCM), yielding the free bis-amine in a single step . The mono-Boc analog requires sequential deprotection and re-functionalization, adding synthetic steps and introducing asymmetry that complicates PROTAC ternary complex optimization. The 3,3′-connectivity enforces a defined N···N through-space distance and angular relationship distinct from the linear geometry of piperazine or PEG-based linkers, potentially altering the E3 ligase–target protein proximity required for productive ubiquitination .

PROTAC linker targeted protein degradation ternary complex

Conformational Rigidity and sp³ Character: Biazetidine vs. Piperazine Scaffolds

The biazetidine core imposes significant conformational constraints due to the restricted rotational freedom inherent to the four-membered azetidine rings and their 3,3′-connectivity . This rigidity is a recognized strategy for locking a molecule into a bioactive conformation and enhancing target selectivity [1]. Azetidine-containing scaffolds have been validated as bioisosteres for piperidine, piperazine, and morpholine moieties, with documented improvements in metabolic stability and reduced formation of undesirable metabolites [2]. The angular spirocyclic azetidine class, structurally related to the biazetidine core, has been shown to serve as effective bioisosteres for six-membered saturated heterocycles, maintaining similar physicochemical properties while providing patent-free analog space .

conformational restriction bioisosterism ligand efficiency

Di-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate – High-Impact Application Scenarios


PROTAC Linker Library Synthesis via Modular Bis-Amine Functionalization

Global Boc deprotection of di-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate liberates a symmetric C₂ bis-amine in a single synthetic step. This bis-amine can be simultaneously coupled to two distinct carboxylic acid-bearing ligands—one targeting an E3 ubiquitin ligase (e.g., VHL or CRBN), the other binding the protein of interest—to generate a focused PROTAC library. The constrained 3,3′-biazetidine spacer enforces a defined N···N distance that differs from flexible alkyl or PEG linkers, offering a tunable parameter for ternary complex optimization [1]. The bis(Boc-azetidine) scaffold is commercially cataloged specifically for this application by multiple PROTAC-focused suppliers [2].

RORγt Inverse Agonist Lead Optimization with Biazetidine Amide Bioisosteres

The 4.9-fold potency advantage of a biazetidine amide over a piperazinone amide in the RORγt inhibitor series (US 10,221,142) provides a validated starting point for medicinal chemistry programs targeting Th17-mediated autoimmune diseases [1]. After Boc deprotection, the liberated bis-amine can be elaborated into diverse amide, sulfonamide, or urea derivatives to explore RORγt SAR. The sub-nanomolar potency achieved (0.7–0.9 nM) positions the biazetidine core as a compelling alternative to piperazine or piperidine linkers in this target class [2].

CNS-Penetrant Reversible MAGL Inhibitor Development

The diazetidinyl diamide series reported by Zhu et al. (2020) demonstrates that the biazetidine scaffold supports potent, reversible MAGL inhibition (IC₅₀ = 11 nM) with oral brain penetration [1]. Di-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate serves as the fully protected precursor to the core diamine scaffold used in this series. Medicinal chemistry teams pursuing endocannabinoid system modulation for pain, inflammation, or CNS disorders can leverage this building block to access the validated diazetidinyl diamide chemotype without de novo synthesis of the biazetidine core [2].

Chiral Ligand Synthesis via Desymmetrization of the C₂-Symmetric Bis-Amine

The C₂-symmetric bis-amine generated from di-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate can undergo enantioselective desymmetrization or resolution to produce chiral bis-azetidine ligands for asymmetric catalysis. N,N′-Bisazaheterocycles, including biazetidines, have been identified as an expanding pool of chiral ligand scaffolds for transition-metal-catalyzed reactions [1]. The dual Boc protection ensures that both nitrogens remain protected until the chiral derivatization step, preventing premature metal coordination or oxidation [2].

Quote Request

Request a Quote for Di-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.